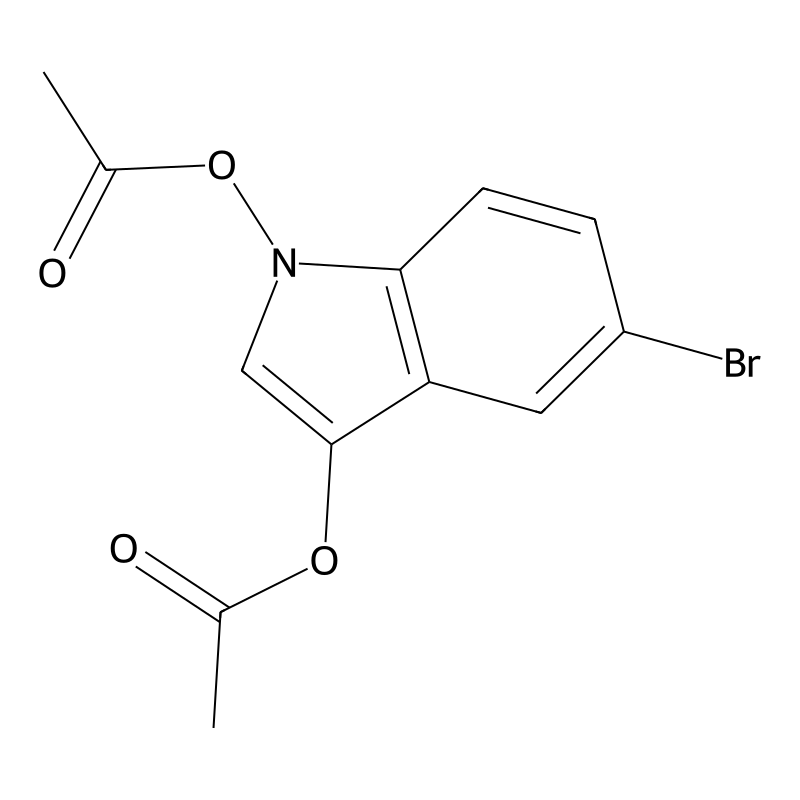

1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate, also known as 1-acetyl-5-bromo-1H-indole-3-acetate, is a synthetic compound with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of approximately 296.12 g/mol. This compound features an indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the acetoxy and bromo substituents at specific positions on the indole ring contributes to its unique chemical properties and potential biological activities. The compound has a melting point of 125-128°C and a boiling point of approximately 395.7°C at 760 mmHg, indicating its stability under standard conditions .

The reactivity of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate can be attributed to its functional groups. The acetoxy group can undergo hydrolysis in the presence of water or bases, leading to the formation of 5-bromo-1H-indol-3-ol. Additionally, the bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications. The compound can also react with various nucleophiles due to the electrophilic nature of the carbonyl carbon in the acetate moiety .

Research indicates that 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate exhibits notable biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds with indole structures often display significant pharmacological effects due to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance . The specific mechanisms of action for this compound are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Several synthesis methods have been reported for 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate:

- Acetylation Reaction: The compound can be synthesized by acetylating 5-bromoindole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method typically yields good results with high purity.

- Esterification: Another approach involves esterifying 5-bromoindole-3-carboxylic acid with acetic anhydride, followed by bromination at the 5-position of the indole ring.

- Improved Synthetic Routes: Recent studies have proposed optimized synthetic pathways that enhance yield and reduce reaction times, making the production of this compound more efficient .

1-(Acetyloxy)-5-bromo-1H-indol-3-yl acetate has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Research: As a versatile intermediate, it can be used in synthesizing other complex organic molecules.

- Material Science: Indole derivatives are explored for their properties in organic electronics and photonic devices .

Studies on interaction mechanisms involving 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate are crucial for understanding its biological effects. Preliminary data suggest that it may interact with specific proteins or enzymes implicated in cancer cell signaling pathways. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic applications.

Several compounds share structural similarities with 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromoindoxyl diacetate | C₁₂H₁₀BrN₁O₄ | Similar indole structure; different substituents |

| 1-Acetyl-5-bromoindole | C₁₂H₉BrN₁O | Lacks the acetate group at position 3 |

| N-acetyl-5-bromoindolyl acetate | C₁₂H₁₀BrN₁O₃ | Different acetylation pattern |

| 1-Acetyl-3-acetoxy-5-bromoindole | C₁₂H₁₀BrN₁O₄ | Acetoxy group at position 3 |

The uniqueness of 1-(acetyloxy)-5-bromo-1H-indol-3-yl acetate lies in its specific substitution pattern on the indole ring, which may influence its biological activity and chemical reactivity compared to these similar compounds .